N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(4-Fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a hydrazone derivative featuring a 4-fluorophenyl group and a 2-methylfuran-3-carbohydrazide moiety. Hydrazones are characterized by the –NH–N=CH– linkage, which confers versatility in coordination chemistry and biological activity. The methylfuran group contributes to the compound’s lipophilicity and may influence its pharmacological profile .
Properties
Molecular Formula |
C13H11FN2O2 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H11FN2O2/c1-9-12(6-7-18-9)13(17)16-15-8-10-2-4-11(14)5-3-10/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
YVGYWSYYJRUHPC-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-methylfuran-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
4-fluorobenzaldehyde+2-methylfuran-3-carbohydrazide→N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the fluorophenyl group enhances its ability to interact with biological membranes and proteins, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
N'-[(E)-(4-Chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
- Structural Difference : Fluorine (F) is replaced with chlorine (Cl).
- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter electronic distribution and steric interactions. This substitution could reduce metabolic stability but enhance hydrophobic interactions in biological systems.
N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1)
- Structural Difference : 4-Fluorophenyl is replaced with 3-hydroxy-4-methoxyphenyl.
- Impact : The hydroxyl and methoxy groups introduce hydrogen-bonding capacity and increased polarity, improving solubility. However, these groups may reduce membrane permeability compared to the fluorine-substituted analog. L1 has a melting point of 183°C and exhibits IR bands at 3473 cm⁻¹ (O–H) and 1664 cm⁻¹ (C=O), indicative of strong intermolecular hydrogen bonding .
Variations in the Heterocyclic Moiety
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Structural Difference : The methylfuran group is replaced with a benzimidazole-sulfanyl-acetohydrazide chain.
- Impact: The benzimidazole moiety enhances π-π stacking and metal-chelation capabilities. This compound was synthesized via reflux in ethanol with glacial acetic acid, similar to methods for the target compound. It demonstrated moderate antimicrobial activity, suggesting that heterocyclic modifications can tune biological efficacy .
N′-[(E)-(4-Fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Structural Difference : The methylfuran is replaced with a tetrahydrocyclopenta[c]pyrazole ring.
- Such structural rigidity is advantageous in kinase inhibition or anticancer applications .
N-[(4-Fluorophenyl)methylidene]pyridine-4-carbohydrazide Monohydrate (L3)
- coli (MIC 1.55 mM). This highlights the critical role of substituent positioning and electronic effects in antimicrobial potency .
N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Structural Feature : Incorporates a biphenyl group instead of methylfuran.
- Impact : The extended aromatic system enhances π-stacking and crystallinity. This compound was among the first biphenyl carbohydrazides structurally characterized, with crystallographic data revealing planar geometries conducive to supramolecular interactions .
Physicochemical and Spectroscopic Properties
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a furan ring, a hydrazide functional group, and a fluorinated phenyl moiety. Its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in 2018 highlighted its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.5 | Inhibition of cell proliferation |
| A549 (lung cancer) | 10.0 | Cell cycle arrest |
The compound's mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death in malignant cells. Flow cytometry analyses confirmed the induction of apoptosis in treated cells, with significant increases in the sub-G1 population, indicating DNA fragmentation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated noteworthy antimicrobial activity. A comparative study assessed its effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and furan components can significantly alter biological activity. For example, studies suggest that:
- Fluorination enhances lipophilicity and cellular uptake.
- Hydrazide modifications can increase apoptotic induction in cancer cells.
Case Studies
-
Case Study: Breast Cancer Treatment
- A clinical trial involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent response, with significant tumor growth inhibition observed in xenograft models.
-
Case Study: Antimicrobial Efficacy
- In vitro tests demonstrated that the compound effectively reduced bacterial load in infected wounds in animal models, supporting its potential as a topical antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
